molecular formula C11H14F2N2O B13236174 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide

Cat. No.: B13236174
M. Wt: 228.24 g/mol
InChI Key: KYMGTHQNVBKLCN-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide is a fluorinated amide derivative characterized by a 2,4-difluorophenyl-substituted ethylamine backbone linked to a propanamide group. The 2,4-difluorophenyl moiety is notable for enhancing metabolic stability and binding affinity in related compounds, likely due to its electron-withdrawing effects and resistance to oxidative degradation .

Properties

Molecular Formula

C11H14F2N2O

Molecular Weight

228.24 g/mol

IUPAC Name

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide

InChI

InChI=1S/C11H14F2N2O/c1-6(14)11(16)15-7(2)9-4-3-8(12)5-10(9)13/h3-7H,14H2,1-2H3,(H,15,16)

InChI Key

KYMGTHQNVBKLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide typically involves the reaction of 2,4-difluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide is an organic compound that has a molecular weight of 228.24 g/mol. It features an amino group, a difluorophenyl group, and a propanamide moiety. The presence of both polar and non-polar functional groups may influence its solubility and reactivity in biological systems, making it an interesting candidate for various chemical and biological applications.

Scientific Research Applications

  • Potential Enzyme Inhibition: Research indicates that this compound may have potential enzyme inhibition properties. The compound may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects in treating various diseases. However, the detailed mechanisms of these interactions require further study to fully understand their implications for drug development.
  • Modulator of Biological Pathways: The structural features of this compound suggest it might act as a modulator of biological pathways, though detailed mechanisms remain to be fully elucidated through further studies.
  • ** কোভিড-19 research:** Computational methods have identified potential lead compounds against COVID-19 . These methods combine compound library preparation and molecular dynamics simulations to identify molecules that could be active against active forms of proteins like Tmprss2 .

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound differentiates it from analogs like N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide (mono-fluorinated) and 2-[(3-fluorophenyl)amino]-N-methylpropanamide (single fluorine). Difluorination improves metabolic stability and binding kinetics compared to mono-fluorinated derivatives, as seen in related opioid agonists .
  • Amide Linkage Variations :
    • The primary amide (-NH₂) in the target compound contrasts with secondary amides (e.g., N-methylpropanamide in ), which exhibit reduced hydrogen-bonding capacity and altered pharmacokinetics.
  • Backbone Modifications :
    • Compounds like N-(2,4-difluorophenyl)-2-(1,1-dioxido-thiazinan-4-yl)-3-indolylpropanamide incorporate heterocyclic systems (thiomorpholine, indole), enhancing receptor interaction but increasing synthetic complexity .

Biological Activity

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide is an organic compound characterized by its unique structural features, including an amino group and a difluorophenyl moiety. Its molecular formula is C11H14F2N2O, with a molecular weight of approximately 228.24 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The presence of both polar and non-polar functional groups in this compound enhances its solubility and reactivity in biological systems. The difluorophenyl group contributes to the compound's lipophilicity, which may influence its biological activity and therapeutic potential.

Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition properties. It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. Preliminary studies suggest that the compound could act as an inhibitor of certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated through further studies.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, cytotoxicity assays demonstrated that this compound could inhibit the growth of cancer cells more effectively than some established chemotherapeutic agents. The compound's IC50 values indicate its potency in inducing apoptosis in cancer cells .

Cell Line IC50 (µM) Comparison with Control
MDA-MB-23110More potent than cisplatin
HT-2915Comparable to doxorubicin
SUIT-220Less potent than cisplatin

The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may induce apoptosis through the activation of specific signaling pathways associated with cell death. Further research is needed to clarify these pathways and identify potential receptor interactions.

Case Studies

Several case studies have explored the biological activity of similar compounds to establish a comparative framework for understanding the effects of this compound:

  • Study on Similar Compounds : A series of structurally related compounds were synthesized and tested for their cytotoxic activities against various cancer cell lines. These studies highlighted the importance of functional group positioning on biological activity, emphasizing how modifications can enhance or diminish efficacy .
  • Comparative Analysis : In a comparative study, researchers evaluated the anticancer properties of this compound against traditional agents like doxorubicin and cisplatin. Results indicated that while not universally superior, it showed significant activity against specific cell lines, suggesting a niche therapeutic application .

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